N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine

Overview

Description

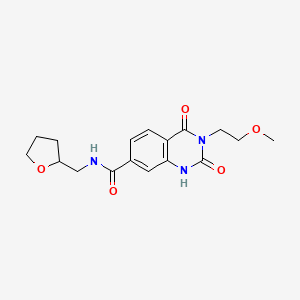

N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine is a chemical compound with the CAS Number: 863675-99-4 . It has a molecular weight of 204.19 . The compound is a powder in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H11F3N2/c1-14(2)8-4-6(9(10,11)12)3-7(13)5-8/h3-5H,13H2,1-2H3 .Physical and Chemical Properties Analysis

The compound is a powder in its physical form . It has a molecular weight of 204.19 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Selective Sensing and Capture of Picric Acid

A fluorescent chemo-sensor was synthesized by substituting the N–H protons of 1,3,5-tris(4′-aminophenyl)benzene with methyl groups, showing high selectivity and remarkable fluorescence quenching in the presence of picric acid. The selectivity originates from multiple hydrogen bonds, π–π interactions, and electrostatic interactions, demonstrating the compound's potential in environmental monitoring and safety applications (Vishnoi et al., 2015).

Organosoluble Aromatic Polyimides

Novel diamine monomers were synthesized for the creation of ditrifluoromethylated aromatic polyimides with high thermal stability and good solubility in common solvents. These polyimides formed transparent, strong, and flexible films with low dielectric constants, indicating their utility in the electronics and aerospace industries (Liu et al., 2005).

Soluble Polyimides with Enhanced Gas Permeability

A series of organosoluble polyimides was prepared, showcasing how trifluoromethyl substituents affect the materials' properties, including solubility, thermal stability, and gas permeability. This research points to the potential for these materials in gas separation technologies and other applications requiring high-performance polymeric materials (Qiu et al., 2006).

Ionic Liquid-Benzene Mixtures

The structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene was investigated to understand the alterations in ionic liquid structure caused by benzene. This research is vital for the development of new solvents and electrolytes in energy storage and conversion technologies (Deetlefs et al., 2005).

Fluorinated Polyimides for Advanced Applications

Various studies have synthesized and characterized novel fluorinated polyimides derived from diamines, showing properties like high thermal stability, good solubility, and excellent film-forming abilities. These materials are suitable for high-performance applications, including flexible electronics, advanced coatings, and composite materials (Banerjee et al., 2003).

Safety and Hazards

The compound has been classified with the GHS06 pictogram . The hazard statements associated with this compound are H301, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name |

3-N,3-N-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-14(2)8-4-6(9(10,11)12)3-7(13)5-8/h3-5H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYGKOSCBJDERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863675-99-4 | |

| Record name | N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2982408.png)

![4-(4-Chloro-2-methylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2982411.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2982412.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2982416.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2982418.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2982421.png)

![N-(3-cyanothiolan-3-yl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2982425.png)

![N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2982426.png)